Hydrogen Bond Acceptor/Donor Capacity Distinguishes Ochratoxin tc from OTC
The replacement of the phenylalanine moiety in ochratoxin C (OTC) with a tyrosine moiety in ochratoxin tc introduces an additional phenolic hydroxyl group, altering its hydrogen bonding potential. This results in a quantifiably different molecular profile: ochratoxin tc has 3 hydrogen bond donors and 7 hydrogen bond acceptors, compared to 2 donors and 6 acceptors for OTC [REFS-1, REFS-2]. This single structural change can directly affect solubility, membrane permeability, and off-target binding, making the compounds non-interchangeable in cell-based assays.
| Evidence Dimension | Hydrogen Bond Donors / Acceptors (HBD / HBA) |
|---|---|
| Target Compound Data | 3 HBD, 7 HBA |
| Comparator Or Baseline | Ochratoxin C (CAS 4865-85-4): 2 HBD, 6 HBA |
| Quantified Difference | +1 HBD, +1 HBA |
| Conditions | Calculated from chemical structure via Molinspiration/PubChem data [REFS-1, REFS-2] |
Why This Matters
The difference in hydrogen bond capacity can change aqueous solubility and passive membrane diffusion, directly impacting cellular exposure and potency readouts in comparative toxicology studies.
- [1] PubChem. Ochratoxin C (CID 20997) Compound Summary. View Source
